(1-Tert-butyl-but-3-enyloxymethyl)-benzene

homoallyl benzyl ether synthesis iron(III) chloride catalysis pivaldehyde allylation

(1-Tert-butyl-but-3-enyloxymethyl)-benzene (CAS 137438-50-7), systematically named 2,2-dimethylhex-5-en-3-yloxymethylbenzene, is a homoallyl benzyl ether (C₁₅H₂₂O; MW 218.33 g/mol). The molecule features a sterically demanding tert-butyl group adjacent to the ether junction, a terminal olefin, and a benzyl-protected alcohol, classifying it as a bifunctional building block for further synthetic elaboration.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 137438-50-7
Cat. No. B166213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Tert-butyl-but-3-enyloxymethyl)-benzene
CAS137438-50-7
Synonyms(1-TERT-BUTYL-BUT-3-ENYLOXYMETHYL)-BENZENE
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CC=C)OCC1=CC=CC=C1
InChIInChI=1S/C15H22O/c1-5-9-14(15(2,3)4)16-12-13-10-7-6-8-11-13/h5-8,10-11,14H,1,9,12H2,2-4H3
InChIKeyCYTMRCFVBOCVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Tert-butyl-but-3-enyloxymethyl)-benzene (CAS 137438-50-7): Chemical Class, Structural Identity, and Procurement-Relevant Characteristics


(1-Tert-butyl-but-3-enyloxymethyl)-benzene (CAS 137438-50-7), systematically named 2,2-dimethylhex-5-en-3-yloxymethylbenzene, is a homoallyl benzyl ether (C₁₅H₂₂O; MW 218.33 g/mol) . The molecule features a sterically demanding tert-butyl group adjacent to the ether junction, a terminal olefin, and a benzyl-protected alcohol, classifying it as a bifunctional building block for further synthetic elaboration . Its procurement relevance stems from its demonstrated accessibility via catalytic one-pot three-component Hosomi–Sakurai-type allylation of pivaldehyde with benzyloxytrimethylsilane and allyltrimethylsilane, with reported isolated yields reaching 87–91% under distinct catalytic regimes [1][2].

Why Generic Substitution of (1-Tert-butyl-but-3-enyloxymethyl)-benzene (CAS 137438-50-7) with In-Class Homoallyl Ethers Is Not Scientifically Justified


In-class homoallyl benzyl ethers derived from less hindered aldehydes (e.g., hydrocinnamaldehyde, cyclohexanecarboxaldehyde) cannot be interchanged with the pivaldehyde-derived target compound because the tert-butyl substituent profoundly alters both synthetic accessibility and downstream reactivity [1]. Sterically hindered aldehydes such as pivaldehyde typically resist efficient acetalization and allylation; consequently, only specific catalyst systems (e.g., FeCl₃, TMSOFs) deliver synthetically useful yields [1][2]. Furthermore, the bulky tert-butyl group adjacent to the ether junction imposes distinct conformational constraints that affect regioselectivity in subsequent transformations involving the terminal olefin or benzyl deprotection—differences that cannot be extrapolated from analogs bearing linear or less-branched alkyl chains [3].

Quantitative Comparator-Based Evidence for (1-Tert-butyl-but-3-enyloxymethyl)-benzene (CAS 137438-50-7) Differentiation


FeCl₃-Catalyzed One-Pot Synthesis: Yield Superiority of the Pivaldehyde-Derived Homoallyl Benzyl Ether over Other Aliphatic Aldehyde Substrates

Under FeCl₃-catalyzed one-pot conditions (2 mol% FeCl₃, 2.4 equiv BnOTMS, CH₂Cl₂, rt), the target compound, derived from pivaldehyde (t-BuCHO), was isolated in 87% yield—the highest among the four aliphatic aldehydes tested [1]. This yield surpasses that of the homoallyl benzyl ethers from 3-phenylpropanal (80%), cyclohexanecarboxaldehyde (83%), and 2-phenylpropanal (81%), demonstrating that the sterically encumbered tert-butyl substrate is accommodated with unexpectedly high efficiency by this catalyst system [1].

homoallyl benzyl ether synthesis iron(III) chloride catalysis pivaldehyde allylation

Bi(OTf)₃ vs. FeCl₃ Catalytic Efficiency: Inferior Performance of Bismuth Triflate for Sterically Hindered Aliphatic Substrates

In the Bi(OTf)₃·xH₂O-catalyzed three-component synthesis using alkoxytrimethylsilanes (Table 3 of Anzalone et al., 2005), the formation of homoallyl benzyl ethers from aliphatic aldehydes (entry 3d) was explicitly noted to 'not give high yields,' with significant amounts of unreacted starting material and multiple unidentified olefinic byproducts observed [1]. In contrast, the FeCl₃-catalyzed method delivers the pivaldehyde-derived product in 87% isolated yield with clean conversion [2]. This catalyst-dependent yield differential for sterically hindered substrates represents a critical differentiator for route selection and procurement specification.

bismuth triflate catalysis catalyst comparison homoallyl ether synthesis

TMSOFs-Mediated Synthesis: Benchmarking the Highest Reported Yield (91%) for the Target Compound

The TMSOFs (trimethylsilylfluorosulfonate)-mediated one-pot reaction of pivaldehyde with benzyloxytrimethylsilane and allyltrimethylsilane delivers the target compound in approximately 91% isolated yield [1]. This represents the highest documented yield for this specific compound across all reported catalytic protocols, exceeding the FeCl₃-based yield of 87% [2] and far surpassing the low yields obtained with Bi(OTf)₃ [3]. TMSOFs, generated in situ from fluorosulfonic acid and TMSCl, provides a cost-advantaged alternative to TMSOTf while maintaining equivalent electrophilic activation potency [1].

trimethylsilylfluorosulfonate TMSOFs homoallyl ether pivaldehyde

Benzyl Ether vs. Methyl Ether Functionality: Enabling Downstream Synthetic Elaboration That Methyl Congeners Cannot Support

The benzyl ether moiety in the target compound permits facile deprotection via hydrogenolysis (H₂, Pd/C) or dissolving-metal reduction to liberate the corresponding homoallyl alcohol, a transformation not accessible from homoallyl methyl ethers [1][2]. Watahiki et al. explicitly note that 'homoallyl methyl ethers obtained by the reaction of dimethyl acetals with allylsilane cannot readily lead to further manipulation due to the inactivity of the aliphatic ether linkage,' motivating the development of the benzyl ether variant [1]. The target compound thus provides an orthogonal protecting group strategy: the benzyl group can be cleaved selectively while preserving the terminal olefin for subsequent functionalization (e.g., epoxidation, dihydroxylation, cross-metathesis).

benzyl ether deprotection homoallyl ether functionalization orthogonal protecting group strategy

Steric Compatibility: The tert-Butyl Group's Dual Role in Synthetic Efficiency and Conformational Control

The tert-butyl substituent in the target compound introduces substantial steric bulk (A-value ≈ 4.9 kcal/mol vs. A-value ≈ 1.74 kcal/mol for methyl), yet the FeCl₃-catalyzed synthesis achieves an 87% yield that surpasses yields for less hindered aliphatic substrates [1]. This indicates that the FeCl₃ catalyst system uniquely overcomes the steric penalty associated with pivaldehyde acetalization, a transformation that frequently fails with conventional Lewis acids (TiCl₄, BF₃·OEt₂, AlCl₃) which require stoichiometric loadings and low temperatures [1][2]. Downstream, the tert-butyl group constrains the conformational space around the ether junction, potentially enhancing stereoselectivity in reactions at the terminal olefin (e.g., directed epoxidation, hydroboration) relative to less hindered analogs [3].

steric hindrance tert-butyl effect conformational analysis homoallyl ether

Evidence-Backed Research and Industrial Application Scenarios for (1-Tert-butyl-but-3-enyloxymethyl)-benzene (CAS 137438-50-7)


Synthesis of Sterically Hindered Homoallylic Alcohols via Benzyl Deprotection for Natural Product Total Synthesis

The target compound serves as a protected form of 1-tert-butyl-but-3-en-1-ol, a sterically congested homoallylic alcohol. Following benzyl deprotection via catalytic hydrogenolysis (H₂, Pd/C), the liberated alcohol can be elaborated into complex natural product fragments where the tert-butyl group provides conformational rigidity. The 87–91% synthetic accessibility of the benzyl-protected precursor [1][2] ensures an adequate material throughput for multi-step sequences. The orthogonal protection strategy—benzyl ether cleavable without affecting the terminal olefin—is specifically enabled by this compound class and cannot be replicated with the corresponding methyl ether [1].

Terminal Olefin Functionalization for Pharmaceutical Intermediate Synthesis

The terminal double bond in (1-tert-butyl-but-3-enyloxymethyl)-benzene is amenable to a broad range of transformations—hydroboration-oxidation, epoxidation, dihydroxylation, olefin cross-metathesis, and Wacker oxidation—while the benzyl-protected alcohol remains intact. This bifunctional reactivity pattern makes the compound a strategic intermediate for constructing 1,3-difunctionalized frameworks with a tert-butyl substituent at the 2-position. The documented superiority of FeCl₃ catalysis for sterically hindered substrates (87% yield vs. ≤83% for less hindered analogs) [1] supports large-batch procurement for multi-gram pharmaceutical intermediate campaigns.

Methodology Development and Catalyst Screening for Hindered Substrate Allylation

The pivaldehyde-derived target compound is the most sterically demanding aliphatic substrate benchmarked across multiple catalytic Hosomi–Sakurai protocols (FeCl₃: 87% [1]; TMSOFs: ~91% [2]; Bi(OTf)₃: low yield [3]). This compound thus serves as a validated probe substrate for assessing new Lewis acid or Brønsted acid catalysts for allylation of hindered carbonyl electrophiles. Procurement for this purpose is justified by the availability of head-to-head comparative yield data that enable quantitative benchmarking of novel catalytic systems against established methods.

Conformationally Constrained Building Block for Polymer and Materials Chemistry

The tert-butyl group adjacent to the ether oxygen imposes restricted bond rotation, potentially influencing polymer backbone rigidity when the terminal olefin is engaged in polymerization or copolymerization reactions. The benzyl ether can be retained as a pendant functional group or cleaved post-polymerization to introduce hydroxyl functionality. The compound's demonstrated synthetic efficiency (87–91% isolated yield) [1][2] supports its use as a cost-effective monomer precursor in materials research, where the combination of steric bulk, latent alcohol functionality, and polymerizable olefin is not offered by simpler homoallyl ethers.

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